molecular formula C9H8FIO2 B8434368 Methyl 5-fluoro-2-iodo-3-methylbenzoate

Methyl 5-fluoro-2-iodo-3-methylbenzoate

Cat. No.: B8434368
M. Wt: 294.06 g/mol
InChI Key: OBWYAGHPBWAFCR-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-iodo-3-methylbenzoate is a substituted methyl benzoate ester characterized by a fluorine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 3-position of the benzene ring. This compound’s structure combines electron-withdrawing halogens (iodine and fluorine) and an electron-donating methyl group, creating unique electronic and steric effects. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, particularly in constructing heterocyclic frameworks (e.g., benzimidazoles or benzofurans) .

Properties

Molecular Formula

C9H8FIO2

Molecular Weight

294.06 g/mol

IUPAC Name

methyl 5-fluoro-2-iodo-3-methylbenzoate

InChI

InChI=1S/C9H8FIO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3

InChI Key

OBWYAGHPBWAFCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactivity
Methyl 5-fluoro-2-iodo-3-methylbenzoate 5-F, 2-I, 3-CH₃ ~308.04* Intermediate in heterocyclic synthesis
Methyl 2-iodo-3-methylbenzoate 2-I, 3-CH₃ ~276.04 Precursor for cross-coupling reactions
Methyl 5-fluoro-3-methylbenzoate 5-F, 3-CH₃ ~182.17 Pharmaceutical intermediates
Methyl salicylate 2-OH, ortho to COOCH₃ ~152.15 Fragrance, medicinal uses
Ethametsulfuron methyl ester 2-SO₂NHCONH-(triazine), 4-OCH₂CH₃ ~410.41 Herbicide


*Calculated based on atomic masses.

Key Observations :

  • Iodine vs. Other Halogens: The iodine atom in this compound introduces steric bulk and polarizability, enhancing susceptibility to nucleophilic aromatic substitution compared to non-iodinated analogs like Methyl 5-fluoro-3-methylbenzoate .
  • This contrasts with methyl salicylate, where the 2-OH group facilitates hydrogen bonding but reduces thermal stability .
  • Methyl Group Influence : The 3-methyl group provides steric hindrance, which may slow ester hydrolysis compared to unsubstituted methyl benzoates .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties*

Compound Name Boiling Point (°C) Solubility in Polar Solvents Stability
This compound ~290–310† Low (due to iodine’s hydrophobicity) Moderate (iodine may promote photodegradation)
Methyl salicylate 222 Moderate (OH group enhances polarity) High
Ethametsulfuron methyl ester Decomposes >200 Low (sulfonyl groups reduce solubility) High

*Data inferred from structural analogs and evidence.
†Estimated based on molecular weight and halogen effects.

Key Findings :

  • The iodine atom significantly increases molecular weight and reduces solubility in polar solvents compared to fluorine-only analogs.
  • Stability is influenced by halogen type: iodine’s heavy atom effect may accelerate photodegradation, whereas fluorine’s small size and strong C-F bond enhance thermal stability .

Research Implications and Gaps

While this compound shares functional groups with herbicides (e.g., ethametsulfuron methyl ester) and bioactive benzofurans , its specific applications remain underexplored in the provided evidence. Further studies on its catalytic reactivity, photostability, and biological activity are warranted.

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